{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)15-8-7-14(19)9-16(15)20/h3-9,12H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQJNQUUKQKKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or carbamates.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoic acid with {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl chloride , facilitated by a base such as triethylamine. The product is usually purified through recrystallization or chromatography. In industrial settings, large-scale production may utilize batch reactors under controlled conditions to ensure consistency and efficiency.
Organic Chemistry
This compound is widely utilized as an intermediate in organic synthesis. It can participate in various chemical reactions:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can produce alcohols or amines.
- Substitution : Can form substituted benzoates or carbamates.
Biological Studies
The compound has been investigated for its potential as a biochemical probe in enzyme inhibition studies. Its ability to interact with specific enzymes makes it valuable for understanding metabolic pathways and enzyme mechanisms.
Medical Applications
Research indicates that this compound may possess:
- Anti-inflammatory Properties : Preliminary studies suggest efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Investigations are ongoing into its effects on cancer cell lines, with initial results indicating a dose-dependent inhibition of cell growth.
Material Science
The compound's unique chemical properties allow it to be utilized in developing new materials and specialty chemicals. Its reactivity can be tailored for specific applications in material science.
In Vitro Studies
Laboratory tests have shown that the compound exhibits cytotoxicity against various cancer cell lines, indicating its potential for further development as an anticancer agent.
Enzyme Interaction Studies
The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Initial results demonstrate promising inhibition rates compared to standard anti-inflammatory drugs.
Mechanism of Action
The mechanism by which {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate exerts its effects involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness
What sets {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its dichlorobenzoate moiety, in particular, provides unique chemical properties that are not found in many other compounds.
Biological Activity
The compound {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate is a synthetic derivative with potential applications in various biological contexts. Its unique structure allows for interaction with biological targets, making it an interesting subject for research in pharmacology and biochemistry.
- IUPAC Name : [2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate
- Molecular Formula : C18H17Cl2N O3
- CAS Number : 1794915-74-4
- Molecular Weight : 364.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The dichlorobenzoate moiety enhances its reactivity and affinity towards molecular targets, potentially leading to:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
- Receptor Binding : The compound might bind to specific receptors, modulating signaling pathways that affect cellular responses.
Therapeutic Potential
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Properties : Research indicates that derivatives similar to this compound can inhibit cancer cell proliferation. Investigations into its effects on specific cancer cell lines are ongoing.
- Biochemical Probes : Due to its structural characteristics, it can serve as a biochemical probe in various studies aimed at understanding enzyme mechanisms and interactions.
Case Studies
- In Vitro Studies : In laboratory settings, the compound has been tested on various cell lines to assess its cytotoxicity and efficacy in inhibiting cell growth. Results indicate a dose-dependent response against certain cancer cell lines, suggesting potential for further development as an anticancer agent.
- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Initial results show promising inhibition rates compared to standard anti-inflammatory drugs.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition, Receptor binding |
| Aspirin | Anti-inflammatory | COX inhibition |
| Ibuprofen | Anti-inflammatory | COX inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 1-(4-methylphenyl)ethanol, which is functionalized via carbamoylation followed by esterification with 2,4-dichlorobenzoic acid derivatives. Key steps include:
- Aminolysis : Reacting 1-(4-methylphenyl)ethylamine with chloroacetyl chloride to form the carbamoyl intermediate.
- Esterification : Coupling the intermediate with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions (using a biphasic solvent system like THF/water) to ensure high yields .
- Optimization : Reaction temperatures (0–5°C for aminolysis; room temperature for esterification) and stoichiometric ratios (1:1.2 amine-to-acyl chloride) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbamoyl and ester linkages (e.g., carbonyl peaks at ~170 ppm for ester and ~165 ppm for carbamate) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and detect degradation products .
- Elemental Analysis : Validate empirical formula (e.g., C₁₇H₁₄Cl₂NO₃) with ≤0.3% deviation .
Q. How should researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- In vitro assays : Use cell lines relevant to hypothesized targets (e.g., cancer cells for cytotoxicity or microbial strains for antimicrobial activity).
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
- Data normalization : Express results as % inhibition relative to controls and calculate IC₅₀ values using nonlinear regression models .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity across studies be systematically resolved?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀, EC₅₀) and assess heterogeneity via Q-test or I² statistics. Adjust for variables like cell line origin, assay protocols, and solvent effects .
- Mechanistic studies : Use RNA sequencing or proteomics to identify differentially expressed pathways, clarifying whether observed discrepancies arise from off-target effects or context-dependent mechanisms .
Q. What computational strategies are effective in predicting this compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model hydrolysis rates in aqueous environments (e.g., pH 5–9) to predict stability. Use software like GROMACS with OPLS-AA force fields .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on existing data for chlorinated benzoates to estimate biodegradation half-lives and bioaccumulation potential .
- Metabolite identification : Simulate oxidative degradation via cytochrome P450 enzymes using docking tools (AutoDock Vina) to prioritize metabolites for experimental validation .
Q. What experimental frameworks are recommended to elucidate the compound’s mechanism of action at molecular targets?
- Methodological Answer :
- Binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants (Kd) with purified proteins (e.g., kinases, GPCRs) .
- Structural studies : Co-crystallize the compound with its target (if feasible) or employ cryo-EM for large complexes. Compare ligand-binding poses with known inhibitors .
- Gene knockout/knockdown : Use CRISPR-Cas9 to silence hypothesized targets and assess rescue of phenotypic effects .
Methodological Notes
- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., lock-and-key vs. induced-fit models for enzyme inhibition) to guide experimental design .
- Data Contradictions : Apply Bayesian statistics to weigh evidence for/against specific hypotheses, incorporating prior probabilities from analogous compounds .
- Environmental Impact : Follow ISO 14507 protocols for soil/water sampling when assessing real-world degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
